molecular formula C31H52O3 B3025843 DL-alpha-Tocopherol acetate CAS No. 7695-91-2

DL-alpha-Tocopherol acetate

Cat. No. B3025843
CAS RN: 7695-91-2
M. Wt: 472.7 g/mol
InChI Key: ZAKOWWREFLAJOT-UHFFFAOYSA-N
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Description

DL-alpha-Tocopherol acetate, also known as Vitamin E acetate, is a form of Vitamin E. It is the ester of acetic acid and α-tocopherol . It is a stable ester form of vitamin E, widely used in the formulation of cosmetics for the prevention or correction of skin damage . It is also used as a dietary supplement for individuals who may demonstrate a genuine deficiency in Vitamin E .


Molecular Structure Analysis

The molecular formula of DL-alpha-Tocopherol acetate is C31H52O3 . The molecular weight is 472.74 . The structure is comprised of a chromanol ring with a side chain located at the C2 position .


Chemical Reactions Analysis

DL-alpha-Tocopherol acetate is used as an analytical reference standard for the quantification of the analyte in cosmetic products using high-performance liquid chromatography technique . It has been used to study its effect on blood pressure and lipidic profile in streptozotocin-induced diabetes mellitus rats .


Physical And Chemical Properties Analysis

DL-alpha-Tocopherol acetate is a clear, slightly greenish-yellow, viscous oily liquid . It has a density of 0.96 g/mL at 20 °C .

Scientific Research Applications

Antioxidant Properties

Vitamin E is the most well-known fat-soluble non-enzymatic antioxidant, mainly for its ability to inhibit the activity of pro-oxidant agents generated by reactive oxygen species (ROS). It can eliminate free radicals induced by endogenous and/or exogenous agents such as ultraviolet radiation, drugs, and pollution agents, avoiding their deleterious effects .

Skin Protection

Vitamin E has been proven to have antioxidant and moisturizing properties in the skin and can protect against the damage of UVB radiation, with emphasis on the reduction of acute erythema and photoaging . The topical application of Vitamin E can be an alternative to maintain the functionality of the antioxidant system in the skin .

Cosmetology

The safety of topical Vitamin E, compared to oral, is given by the mild irritation and it has potential for multifunctional topical formulations . It is used in various cosmetic products for its skin-protecting and moisturizing properties .

Inhibition of Lipid Peroxidation

The antioxidant activity of Vitamin E is directly linked to its ability to inhibit lipid peroxidation in unsaturated fatty acids, incorporating itself into cell membranes, which effectively inhibits lipid peroxidation .

Blood Pressure Regulation

DL-alpha-Tocopherol acetate has been used to study its effect on blood pressure in streptozotocin-induced diabetes mellitus rats .

Lipid Profile Improvement

DL-alpha-Tocopherol acetate has also been used to study its effect on the lipidic profile in streptozotocin-induced diabetes mellitus rats .

Mechanism of Action

Target of Action

DL-alpha-Tocopherol acetate primarily targets cell membranes and lipoproteins. Its role is to protect these structures from oxidative damage by neutralizing free radicals. This antioxidant action is crucial in preventing lipid peroxidation, which can lead to cell damage and contribute to various diseases .

Mode of Action

DL-alpha-Tocopherol acetate interacts with free radicals by donating a hydrogen atom, thereby neutralizing the radicals and preventing them from causing oxidative damage. This interaction stabilizes the free radicals and converts DL-alpha-Tocopherol into a less reactive form, which can be recycled back to its active state by other antioxidants like vitamin C .

Biochemical Pathways

The primary biochemical pathway affected by DL-alpha-Tocopherol acetate is the lipid peroxidation pathway. By inhibiting the oxidation of polyunsaturated fatty acids in cell membranes, it prevents the formation of lipid peroxides and subsequent cellular damage. This action also influences other pathways related to inflammation and cell signaling, as oxidative stress is a key modulator of these processes .

Pharmacokinetics

DL-alpha-Tocopherol acetate is absorbed in the small intestine and transported via chylomicrons to the liver, where it is incorporated into lipoproteins and distributed to various tissues. Its bioavailability is influenced by factors such as dietary fat intake and the presence of other fat-soluble vitamins. The compound is metabolized in the liver and excreted primarily in the urine .

Action Environment

Environmental factors such as temperature, light, and oxygen levels can influence the stability and efficacy of DL-alpha-Tocopherol acetate. For instance, exposure to high temperatures and light can degrade the compound, reducing its antioxidant capacity. Additionally, the presence of other antioxidants can enhance its efficacy by facilitating the recycling of DL-alpha-Tocopherol to its active form.

DL-alpha-Tocopherol acetate’s role as a potent antioxidant makes it a valuable compound in protecting cells from oxidative damage and maintaining overall cellular health.

: DrugBank : DrugBank : Sigma-Aldrich : DrugBank : DrugBank : The Derm Review

Safety and Hazards

DL-alpha-Tocopherol acetate can be considered an occupational hazard due to its irritating action on the eyes, skin, and respiratory system. Prolonged and frequent exposure to DL-alpha-Tocopherol acetate can even result in chronic health problems . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .

properties

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKOWWREFLAJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859032
Record name Acetic acid alpha-tocopherol
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Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate
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Record name alpha-Tocopherol acetate
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Product Name

DL-alpha-Tocopherol acetate

CAS RN

7695-91-2, 52225-20-4, 58-95-7
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate
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Record name alpha-Tocopherol acetate, dl-
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Record name DL-alpha tocopheryl acetate
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Record name 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate
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Record name .ALPHA.-TOCOPHEROL ACETATE, DL-
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Melting Point

26.5 - 27.5 °C
Record name alpha-Tocopherol acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DL-Alpha-Tocopherol acetate exert its antioxidant effects in biological systems?

A1: DL-Alpha-Tocopherol acetate is a precursor to alpha-tocopherol, the active form of Vitamin E. Once de-esterified in the body, alpha-tocopherol acts as a chain-breaking antioxidant, primarily protecting cell membranes from lipid peroxidation. [] It neutralizes lipid peroxyl radicals, halting the chain reaction of lipid oxidation and preventing damage to cell structures. [, , ]

Q2: Do different forms of Vitamin E, such as D-alpha-tocopherol and DL-alpha-tocopherol acetate, have different bioavailabilities?

A2: Yes, research suggests that the form of alpha-tocopherol influences its bioavailability. Studies in sheep and cattle have shown that D-alpha-tocopherol generally exhibits higher bioavailability than DL-alpha-tocopherol acetate when administered orally. [, ] Additionally, research in calves suggests that the liquid form (D-alpha-tocopherol) might be more bioavailable than the powder form (DL-alpha-tocopherol acetate). []

Q3: Can dietary supplementation with DL-Alpha-Tocopherol acetate influence oxidative stress markers in animals?

A3: Yes, studies in pigs, broiler chickens, and ewes demonstrate that dietary DL-Alpha-Tocopherol acetate can significantly increase alpha-tocopherol concentrations in various tissues like plasma, liver, and muscle. [, , , ] This increase in tissue alpha-tocopherol is often associated with improved antioxidant status, evidenced by changes in markers like lipid peroxides, glutathione peroxidase, and superoxide dismutase activity. [, , , ]

Q4: Does maternal hyperthermia induce oxidative stress in embryos, and can DL-Alpha-Tocopherol acetate mitigate this effect?

A4: Research in mice indicates that maternal hyperthermia can indeed induce oxidative stress in embryos, leading to pre-implantation embryo death. [] Administration of DL-Alpha-Tocopherol acetate to hyperthermic mothers was found to mitigate embryo death, possibly by reducing physiological oxidative stress and increasing intracellular glutathione (GSH) levels in zygotes. []

Q5: Does DL-Alpha-Tocopherol acetate offer protection against sulfur dioxide-induced oxidative damage in red blood cells?

A5: Studies using rat models have shown that DL-Alpha-Tocopherol acetate, particularly when administered in combination with vitamin C, can effectively reduce oxidative damage in red blood cells caused by sulfur dioxide inhalation. [] This protective effect is observed through the reduction of malondialdehyde (MDA) levels and osmotic fragility, suggesting a role of DL-Alpha-Tocopherol acetate in mitigating oxidative stress induced by SO2. []

Q6: Can DL-Alpha-Tocopherol acetate supplementation affect collagen production in certain cell types?

A6: In vitro studies using rabbit corneal keratocytes have shown that DL-Alpha-Tocopherol acetate, when incubated in the absence of serum, can inhibit collagen production. [] Interestingly, the same study also observed an increase in fibronectin synthesis under similar conditions, highlighting the complex and potentially opposing roles of DL-Alpha-Tocopherol acetate in wound healing and scar formation. []

Q7: How does the efficacy of natural (RRR-alpha-tocopherol acetate) compare to synthetic (all-rac alpha-tocopherol acetate) vitamin E in beef cows?

A7: Studies in beef cows show that both natural (RRR-alpha-tocopherol acetate) and synthetic (all-rac alpha-tocopherol acetate) forms of vitamin E effectively increased serum alpha-tocopherol concentrations. [, ] While some studies report minor differences in absorption and effects on specific parameters, both forms are generally considered effective in improving vitamin E status in cattle. [, ]

Q8: Are there differences in the effectiveness of natural (d-alpha-tocopherol acetate) and synthetic (dl-alpha-tocopherol acetate) vitamin E supplementation in horses?

A8: Research in horses, specifically those with restricted access to pasture and potentially prone to vitamin E deficiency, suggests that both natural and synthetic forms of vitamin E can effectively increase and maintain serum alpha-tocopherol concentrations within normal ranges. [] While some studies report variations in absorption patterns, both forms are generally considered viable options for supplementing horses with Vitamin E. []

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